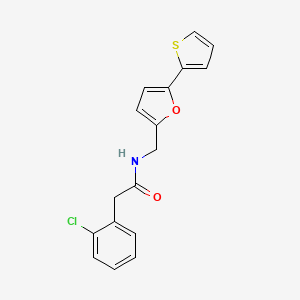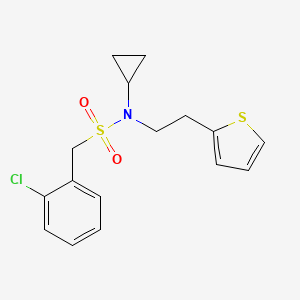
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly known as CTAF, and it has been studied for its various biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound that belongs to a class of chemicals with potential applications in various scientific research areas. The synthesis and characterization of similar compounds have shown that these can be synthesized through various chemical reactions, such as the Gewald reaction, and characterized by IR, 1H NMR, and mass spectral data. These compounds are of interest due to their structural complexity and potential bioactivity, as evidenced by the synthesis of related compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which have been evaluated for antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial and Anti-inflammatory Applications
Research has indicated that derivatives of chlorophenyl and thiophen-2-yl groups possess significant antimicrobial and anti-inflammatory properties. For instance, thiazolopyrimidine derivatives have shown antinociceptive and anti-inflammatory activities, suggesting the potential use of these compounds in developing new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012). This aligns with the potential applications of 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide in scientific research focused on discovering new drugs with antimicrobial and anti-inflammatory effects.
Anticancer Research
The structural framework of compounds similar to 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has been explored for anticancer effects. The synthesis of thiazolidinone derivatives, for example, has been linked to potent anticancer activity, particularly against human leukemia cells, highlighting the importance of the electron-donating groups on the thiazolidinone moiety for the compound's anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009). This indicates that 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide and its derivatives could be valuable in anticancer research, particularly in the investigation of new therapies and drugs.
Ligand-Protein Interactions and Photovoltaic Efficiency
The molecular structures of benzothiazolinone acetamide analogs, which share a similar structural motif with 2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, have been studied for their ligand-protein interactions and potential in photovoltaic efficiency modeling. These compounds have demonstrated good light-harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs), as well as significant non-linear optical (NLO) activity. Such studies suggest broader applications of these compounds in both biomedical research and materials science, highlighting their versatility and potential for various scientific applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-5-2-1-4-12(14)10-17(20)19-11-13-7-8-15(21-13)16-6-3-9-22-16/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNODXHYYUGTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)


![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2993170.png)
![1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2993171.png)
![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)

![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)